7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazole scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Related compounds have been found to interfere with the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, an important membrane complex providing energy for the growth of pathogenic bacteria .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied and reported .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Action Environment
Eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions have been used in the synthesis of similar compounds .
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s interaction with CDKs involves binding to the active site, leading to inhibition of the enzyme’s activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This activation involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which leads to cell cycle arrest. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, it can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in vital organs, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target cells. Additionally, binding proteins such as albumin can influence its distribution by sequestering the compound in the bloodstream and releasing it at target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific compartments or organelles. This targeted localization is essential for the compound’s biological activity and efficacy .
Properties
IUPAC Name |
7-(chloromethyl)-1-ethyl-6-methylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-3-12-4-5-13-9(12)8(6-10)7(2)11-13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWATUUVRTPAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.